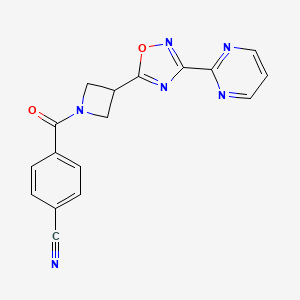

4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O2/c18-8-11-2-4-12(5-3-11)17(24)23-9-13(10-23)16-21-15(22-25-16)14-19-6-1-7-20-14/h1-7,13H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXRMYOVKSWTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

- Core Structure : The compound features a pyrimidine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

- Functional Groups : The presence of azetidine and benzonitrile groups enhances its pharmacological profile.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃N₅O₂ |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | 4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi. A study demonstrated that certain oxadiazole derivatives showed potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The activity is attributed to their ability to disrupt cellular processes in pathogens.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Oxadiazoles are known to influence cell proliferation and apoptosis pathways. In vitro studies have shown that related compounds can induce cytotoxicity in cancer cell lines while exhibiting minimal toxicity to normal cells .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in metabolic pathways of pathogens.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.

- Receptor Modulation : Certain derivatives have been identified as agonists for specific receptors involved in metabolic regulation, such as the G-protein bile acid receptor 1 (GPBAR1), which is linked to metabolic disorders .

Case Study 1: Antitubercular Activity

A series of synthesized oxadiazole derivatives were evaluated for their antitubercular properties against Mycobacterium tuberculosis. Among the tested compounds, several exhibited significant activity with IC90 values indicating effective inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Cytotoxicity Testing

Compounds similar to the target molecule were subjected to cytotoxicity assays using human cell lines such as HEK-293 and A549. Results indicated that most compounds did not significantly affect cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry Applications

Research has indicated that compounds containing the oxadiazole moiety exhibit significant biological activities. The following are notable applications:

Anticancer Activity

Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, research into similar compounds has shown their ability to induce apoptosis in various cancer cell lines by targeting specific signaling pathways. The incorporation of the pyrimidine and azetidine groups may enhance this activity by improving binding affinity to biological targets.

Antimicrobial Properties

Compounds with oxadiazole structures are known for their antimicrobial effects. The presence of the pyrimidine ring may contribute to enhanced antibacterial activity against pathogenic bacteria. Studies have reported that similar derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Agricultural Applications

The compound's structure suggests potential uses in agriculture, particularly as a pesticide or herbicide. The oxadiazole group is recognized for its efficacy in controlling phytopathogenic microorganisms.

Fungicidal Activity

Research has indicated that oxadiazole derivatives possess fungicidal properties. The compound could potentially be developed into a fungicide that targets specific fungal pathogens affecting crops, thereby improving yield and quality.

Case Studies

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and their implications:

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : The benzonitrile group increases logP, but the pyrimidine and azetidine balance this with polar interactions. Ethyl or trifluoromethyl substituents further elevate lipophilicity .

- Solubility : Pyrimidine and azetidine improve aqueous solubility compared to purely aromatic analogs (e.g., phenyl-oxadiazole derivatives) .

- Metabolic Stability : Trifluoromethyl groups () enhance resistance to oxidative metabolism, whereas pyrimidine may undergo enzymatic degradation .

Key Differentiators of the Target Compound

Pyrimidine vs. Phenyl/CF3 : The pyrimidine group offers dual hydrogen-bonding sites (N1 and N3), unlike phenyl or CF3, which rely on hydrophobic/electrostatic interactions .

Benzonitrile as a Pharmacophore : Common across analogs, this group likely serves as a critical binding motif, as seen in NS9283’s modulation of nicotinic receptors .

Q & A

Basic: What are the key challenges in synthesizing 4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile, and how are they addressed?

Answer:

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key challenges include:

- Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) under dehydrating conditions (e.g., POCl₃ or carbodiimides) to form the 1,2,4-oxadiazole core .

- Azetidine coupling : Introducing the azetidine ring via nucleophilic substitution or coupling reactions (e.g., using carbonyldiimidazole (CDI) or HATU) .

- Benzonitrile integration : Ensuring regioselective substitution at the benzonitrile moiety, often achieved via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Purification requires chromatography or recrystallization due to polar byproducts .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

SAR studies focus on modifying three regions:

- Pyrimidine ring : Substitutions at the pyrimidin-2-yl group (e.g., halogenation or methylation) influence target affinity, as seen in analogs with enhanced kinase inhibition .

- Oxadiazole linker : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole alters metabolic stability and binding kinetics .

- Azetidine-carbonyl group : Steric effects from azetidine substituents (e.g., methyl or fluorinated groups) impact solubility and membrane permeability .

Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) validate modifications .

Basic: What analytical methods are critical for structural elucidation and purity assessment?

Answer:

- X-ray crystallography : Resolves stereochemistry of the azetidine ring and oxadiazole-pyrimidine linkage, as demonstrated for structurally similar compounds .

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 1,2,4- vs. 1,3,4-oxadiazole) and detects impurities .

- LC-MS/HPLC : Quantifies purity (>95% typically required) and identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Models binding to kinase ATP pockets (e.g., EGFR or JAK2) using PyMOL or Schrödinger Suite. The pyrimidine-oxadiazole motif often mimics adenine in ATP .

- MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to evaluate binding free energies (MM-PBSA/GBSA) .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP450 metabolism risks) based on logP and topological polar surface area .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and ATP concentrations) .

- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability, as seen in analogs with trifluoromethylpyridine groups .

- Off-target effects : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to confirm target specificity .

Meta-analyses of structural analogs (e.g., pyridinyl-oxadiazole derivatives) can contextualize discrepancies .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the oxadiazole ring .

- Moisture control : Use desiccants (e.g., silica gel) to avoid azetidine ring degradation .

- Light sensitivity : Amber vials prevent photodegradation of the benzonitrile group .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Answer:

- Oxadiazole bioisosteres : Replace 1,2,4-oxadiazole with 1,2,3-triazole to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Stabilize metabolically labile C–H bonds (e.g., azetidine methyl groups) .

- Prodrug design : Mask polar groups (e.g., carbonate esters for the benzonitrile) to enhance oral absorption .

Basic: How is the compound’s solubility profile determined, and what formulations address low solubility?

Answer:

- Experimental methods : Shake-flask assays measure solubility in PBS (pH 7.4) and simulated gastric fluid .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles, as applied to pyridinyl-oxadiazole analogs .

- Structural modifications : Introduce hydrophilic groups (e.g., morpholine or PEG chains) on the azetidine ring .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

Answer:

- ATP-binding mimicry : The pyrimidine-oxadiazole core occupies the adenine-binding pocket, while the benzonitrile extends into hydrophobic regions .

- Allosteric modulation : Azetidine-carbonyl flexibility may induce conformational changes in kinases (e.g., "DFG-out" states in EGFR) .

- Resistance profiling : Mutagenesis studies (e.g., T790M EGFR mutants) assess efficacy against drug-resistant targets .

Advanced: How can high-throughput screening (HTS) identify synergistic combinations with this compound?

Answer:

- Library design : Screen against FDA-approved kinase inhibitors (e.g., imatinib or erlotinib) to uncover additive effects .

- Synergy metrics : Calculate combination indices (CI) using Chou-Talalay assays .

- Mechanistic follow-up : Transcriptomics (RNA-seq) and phosphoproteomics pinpoint pathways affected by combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.